molecular formula C12H10BrF4NO4 B4292191 2-bromo-3-methyl-6-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid

2-bromo-3-methyl-6-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid

Cat. No. B4292191
M. Wt: 388.11 g/mol
InChI Key: SYEXGYIUACTDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-3-methyl-6-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid is a chemical compound used in scientific research. It is also known as BPTES and is classified as a glutaminase inhibitor.

Mechanism of Action

2-bromo-3-methyl-6-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid inhibits glutaminase by binding to the active site of the enzyme. This prevents the enzyme from breaking down glutamine, which leads to a decrease in the production of ATP, the energy source for cancer cells. This ultimately results in cancer cell death.
Biochemical and Physiological Effects:
In addition to its role in cancer therapy, 2-bromo-3-methyl-6-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and it has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-bromo-3-methyl-6-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid in lab experiments is its specificity for glutaminase. This allows researchers to study the role of glutaminase in cancer cells without affecting other cellular processes. One limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving 2-bromo-3-methyl-6-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid. One direction is to study its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Another direction is to develop more potent and selective glutaminase inhibitors that can be used in cancer therapy. Additionally, research can be done to investigate the combination of glutaminase inhibitors with other cancer therapies to improve treatment outcomes.
In conclusion, 2-bromo-3-methyl-6-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid is a valuable compound in scientific research, particularly in the study of glutaminase in cancer cells. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to new treatments for cancer and other diseases.

Scientific Research Applications

2-bromo-3-methyl-6-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid has been extensively used in scientific research to study the role of glutaminase in cancer cells. Glutaminase is an enzyme that breaks down glutamine, an amino acid that is essential for cancer cell survival. Inhibition of glutaminase has been shown to be a promising strategy for cancer therapy.

properties

IUPAC Name

2-bromo-3-methyl-6-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF4NO4/c1-5-3-4-6(7(8(5)13)9(19)20)18-10(21)11(14,22-2)12(15,16)17/h3-4H,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEXGYIUACTDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)NC(=O)C(C(F)(F)F)(OC)F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methyl-6-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-3-methyl-6-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid
Reactant of Route 2
2-bromo-3-methyl-6-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid
Reactant of Route 3
2-bromo-3-methyl-6-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
2-bromo-3-methyl-6-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
2-bromo-3-methyl-6-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
2-bromo-3-methyl-6-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.